HIV-1 Reverse Transcriptase Inhibition: 7-Deaza-ddGTP vs. Unmodified ddGTP
The 5'-triphosphate of 7-Deaza-2',3'-dideoxyguanosine (7-Deaza-ddGTP) inhibits HIV-1 reverse transcriptase with a Ki of 25 nM [1]. This inhibitory potency is measurable but is 3.7-fold weaker than the Ki of 6.7 nM reported for the unmodified 2',3'-dideoxyguanosine triphosphate (ddGTP) against the same enzyme target [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 25 nM |
| Comparator Or Baseline | 2',3'-dideoxyguanosine triphosphate (ddGTP): Ki = 6.7 nM |
| Quantified Difference | ddGTP is 3.7-fold more potent |
| Conditions | In vitro enzyme assay against HIV-1 reverse transcriptase |
Why This Matters
This data clarifies that 7-Deaza-ddG is not a simple substitute for ddG in potency-critical assays, guiding researchers toward the appropriate tool for either potent inhibition (ddG) or studies requiring the modified 7-deaza base structure.
- [1] Boyle NA, Rajwanshi VK, Prhavc M, Wang G, Fagan P, et al. Synthesis of 2',3'-dideoxynucleoside 5'-alpha-P-borano-beta,gamma-(difluoromethylene)triphosphates and their inhibition of HIV-1 reverse transcriptase. J Med Chem. 2005 Apr 7;48(7):2695-700. View Source
- [2] Anjiechem. 2',3'-Dideoxyguanosine-5'-O-triphosphate (sodium salt) - Product Data Sheet. View Source
